HIV-1 p17 Gag (77-85), also known as SLYNTVATL, is a peptide derived from the matrix protein of the Human Immunodeficiency Virus type 1. This peptide plays a crucial role in the immune response against HIV-1, particularly in the activation of cytotoxic T lymphocytes. It is recognized as an HLA-A*02:01-restricted epitope, meaning it is presented by specific human leukocyte antigen molecules to T cells, facilitating targeted immune responses. The identification of this peptide as a significant immunodominant epitope has made it a focal point in HIV research and vaccine development efforts .
The HIV-1 p17 Gag (77-85) peptide originates from the Gag polyprotein of HIV-1, which is essential for the virus's structural integrity and functionality. The Gag protein is responsible for forming the viral core and plays multiple roles in the virus life cycle, including genome packaging and viral assembly . This specific peptide sequence has been shown to elicit strong immune responses in chronically infected individuals but is less effective during acute infections .
The synthesis of HIV-1 p17 Gag (77-85) can be achieved through solid-phase peptide synthesis techniques. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide undergoes cleavage from the resin and deprotection steps to yield the final product.
The molecular weight of HIV-1 p17 Gag (77-85) is approximately 981.1 g/mol, with a chemical formula of C44H72N10O15. The purity of synthesized peptides typically exceeds 95%, ensuring high quality for research applications. The peptide is often provided in freeze-dried form for stability and ease of use in laboratory settings .
HIV-1 p17 Gag (77-85) has a defined sequence: SLYNTVATL. This sequence is critical for its binding affinity to HLA-A*02:01 molecules, facilitating T cell recognition and activation.
The structural analysis indicates that this peptide adopts a conformation conducive to T cell receptor engagement. Studies utilizing crystallography and molecular modeling have provided insights into how this peptide interacts with major histocompatibility complex molecules .
HIV-1 p17 Gag (77-85) does not participate in traditional chemical reactions like small molecules; instead, its primary interactions are biological. The peptide binds specifically to HLA-A*02:01 on antigen-presenting cells, leading to T cell activation.
The binding affinity of this peptide to HLA-A*02:01 has been quantified using various assays, including enzyme-linked immunosorbent spot assays and tetramer staining techniques. These methods assess the functional capacity of CD8+ cytotoxic T lymphocytes activated by the peptide .
The mechanism by which HIV-1 p17 Gag (77-85) exerts its effects involves several steps:
Research indicates that approximately 75% of chronically infected individuals exhibit a robust immune response mediated by this epitope, highlighting its potential utility in therapeutic interventions .
HIV-1 p17 Gag (77-85) is typically presented as a white powder when lyophilized. It is soluble in various buffers used for biological assays, with solubility dependent on factors such as pH and ionic strength.
The stability of this peptide under physiological conditions makes it suitable for use in immunological studies. Its ability to maintain structural integrity during storage and handling is crucial for effective experimental outcomes .
HIV-1 p17 Gag (77-85) has several significant applications in scientific research:
CAS No.: 62573-11-9
CAS No.:
CAS No.: 7440-61-1
CAS No.: 26289-09-8
CAS No.: 467-14-1
CAS No.: 105579-92-8